
(R)-Praziquantel-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Praziquantel-d11 (CAS: 1399880-38-6) is a deuterium-labeled analog of (R)-Praziquantel, the active enantiomer of the anthelmintic drug Praziquantel. Its molecular formula is C19D11H13N2O2, with a molecular weight of 323.48 g/mol . The compound replaces 11 hydrogen atoms with deuterium at the cyclohexane-1-carbonyl moiety, enhancing metabolic stability and utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . This compound retains the pharmacological activity of its non-deuterated counterpart, acting as a partial agonist of the human 5-HT2B receptor and exhibiting potent antischistosomal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Praziquantel-d11 typically involves the incorporation of deuterium atoms into the ®-Praziquantel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of ®-Praziquantel-d11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.
Chemical Reactions Analysis
Asymmetric Hydrogenation
-
Intermediate : Cyclohexanecarbonyl-tetrahydroisoquinoline derivatives are subjected to asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) to yield the (R)-enantiomer .
-
Deuterium Incorporation : Deuterated cyclohexane carboxylic acid is used in acylation reactions to introduce the d11 label at specific positions .
Enzymatic Resolution
-
Dynamic Kinetic Resolution : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze racemic mixtures, retaining the (R)-enantiomer with >98% enantiomeric excess (ee) .
-
Reagents : Sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) facilitate stereochemical control during reduction steps .
Metabolic and In Vitro Reactivity
(R)-Praziquantel-d11 undergoes enantioselective metabolism, primarily via cytochrome P450 (CYP3A4/5) enzymes:
Primary Metabolic Pathway
-
Hydroxylation : Formation of R-trans-4-OH-PZQ-d11, the major metabolite, through oxidation at the cyclohexyl ring .
-
Pharmacokinetics : Plasma half-life (t₁/₂) of R-Praziquantel-d11 is 1.1 h , compared to 6.4 h for R-trans-4-OH-PZQ-d11 .
Table 2: Pharmacokinetic Parameters of this compound and Metabolite
Parameter | This compound | R-trans-4-OH-PZQ-d11 |
---|---|---|
AUC₀–24h (μg·h/mL) | 9.0 | 188.7 |
Cₘₐₓ (μg/mL) | 0.9 | 13.9 |
tₘₐₓ (h) | 7.0 | 8.7 |
Source |
Structural and Functional Group Reactivity
The reactivity of this compound is governed by its pyrazine-isoquinoline scaffold and deuterated cyclohexane moiety:
Nucleophilic Substitutions
-
Amide Bond Hydrolysis : Susceptible to alkaline conditions (pH >10), yielding cyclohexanecarboxylic acid and tetrahydroisoquinoline derivatives .
-
Deuterium Stability : C-D bonds exhibit slower reaction kinetics compared to C-H, reducing unintended side reactions during synthesis .
Crystallographic Confirmation
-
X-ray Diffraction : Peaks at 2θ = 6.9 ± 0.2° confirm the crystalline structure and deuteration pattern .
Comparative Reactivity with Racemic Praziquantel
This compound shows enhanced chemical stability and metabolic selectivity compared to its racemic counterpart:
Table 3: Reactivity Comparison
Property | This compound | Racemic Praziquantel |
---|---|---|
Solubility (mg/mL) | 0.45 | 0.38 |
Plasma Stability (t₁/₂) |
Scientific Research Applications
®-Praziquantel-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of ®-Praziquantel-d11 involves its interaction with specific molecular targets, leading to the disruption of cellular processes in parasitic organisms. The compound binds to voltage-gated calcium channels, causing an influx of calcium ions, which leads to muscle contraction and paralysis of the parasite. This ultimately results in the death of the parasite.
Comparison with Similar Compounds
Structural Analogs
Praziquantel Related Compound A (CAS: 54761-87-4)
- Structure : Lacks the deuterium substitution and cyclohexane-1-carbonyl group present in (R)-Praziquantel-d11. Instead, it contains a benzoyl group at position 2 .
- Pharmacological Activity: No reported anthelmintic or 5-HT2B receptor activity. Primarily used as a reference standard for impurity profiling .
- Applications : Quality control in pharmaceutical manufacturing .
Praziquantel-d11 (Racemic Mixture)
- Structure : Contains deuterium at the cyclohexane-1-carbonyl group but lacks enantiomeric purity (50:50 mixture of R and S forms) .
- Pharmacological Activity : Reduced efficacy compared to this compound due to the inactive S-enantiomer .
- Applications : Internal standard for quantifying racemic Praziquantel in biological matrices .
Enantiomeric Counterparts
(S)-Praziquantel-d11 (CAS: 57452-97-8)
- Structure : Enantiomer of this compound, with identical deuterium substitution but opposite stereochemistry .
- Pharmacological Activity : Inactive against 5-HT2B receptors and schistosomes .
- Applications: Limited to analytical studies as a negative control .
(R)-Praziquantel (Non-deuterated)
- Structure : Shares the same stereochemistry as this compound but lacks deuterium .
- Pharmacological Activity : Full anthelmintic efficacy and 5-HT2B partial agonism, but shorter metabolic half-life due to rapid hepatic clearance .
- Applications : First-line treatment for schistosomiasis .
Functional Analogs in 5-HT Receptor Targeting
(R)-Mirtazapine D3
- Structure : Deuterium-labeled analog of (R)-Mirtazapine, a 5-HT3 receptor antagonist .
- Comparison : Unlike this compound, it targets 5-HT3 receptors and is used for analgesic studies rather than antiparasitic applications .
(Rac)-WAY-161503
- Structure: Non-deuterated, racemic 5-HT2C agonist .
- Comparison : Demonstrates selectivity for 5-HT2C over 5-HT2B, highlighting the unique receptor subtype specificity of this compound .
Comparative Data Tables
Table 1: Molecular and Pharmacokinetic Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | 5-HT2B Activity | Anthelmintic EC50 | Primary Use |
---|---|---|---|---|---|
This compound | C19D11H13N2O2 | 323.48 | Partial agonist | 0.1 µM (schistosomes) | LC-MS/MS internal standard |
(R)-Praziquantel | C19H24N2O2 | 312.41 | Partial agonist | 0.05 µM | Anthelmintic therapy |
(S)-Praziquantel-d11 | C19D11H13N2O2 | 323.48 | Inactive | >10 µM | Analytical control |
Praziquantel-d11 (rac) | C19D11H13N2O2 | 323.48 | Weak partial agonist | 0.3 µM | Quantifying racemic drug |
Table 2: Analytical Performance in LC-MS/MS Studies
Compound | Recovery (%) | Limit of Detection (LOD) | Matrix Effect (%) | Reference Application |
---|---|---|---|---|
This compound | 98–102 | 3.0 ng/g | ≤15 | Fish muscle residue analysis |
(S)-Praziquantel-d11 | 95–100 | 3.5 ng/g | ≤18 | Method validation controls |
Praziquantel-d11 (rac) | 92–105 | 5.0 ng/g | ≤20 | Human plasma quantification |
Key Research Findings
Deuterium Labeling Advantages: this compound exhibits negligible matrix effects (≤15%) in LC-MS/MS, outperforming non-deuterated analogs in precision and recovery .
Enantiomeric Specificity : The (R)-enantiomer shows 10-fold higher antischistosomal activity than the (S)-form, validating its use in targeted pharmacokinetic studies .
Metabolic Stability : Deuterium substitution reduces cytochrome P450-mediated clearance, extending half-life compared to (R)-Praziquantel in in vitro hepatic models .
Biological Activity
(R)-Praziquantel-d11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its significant biological activity as an anthelmintic agent , particularly against schistosomiasis. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Structure : The molecular formula of this compound is C19H13D11N2O2 with a molecular weight of approximately 323.48 g/mol.
- CAS Number : 1399880-38-6
(R)-Praziquantel acts primarily as a partial agonist of the human 5-HT2B receptor , influencing serotoninergic signaling pathways. This modulation is critical for regulating vascular tone in mesenteric blood vessels, where adult schistosome parasites reside. The compound's activity is supported by its ability to interact with various biological systems, including both host and parasite signaling pathways .
Antischistosomal Activity
This compound exhibits substantial efficacy in treating schistosomiasis. Studies indicate that the active enantiomer (R)-PZQ is significantly more effective than its counterpart (S)-PZQ. In vitro studies have demonstrated that:
- The IC50 values for (R)-PZQ against adult Schistosoma mansoni are around 0.04 μg/ml after 4 hours of incubation, showcasing its potency compared to the racemic mixture .
- In vivo studies revealed that a single oral dose of 400 mg/kg of (R)-PZQ achieved a 100% reduction in worm burden, while the S-enantiomer showed only a 19% reduction .
Pharmacokinetics
Pharmacokinetic studies highlight the differences between the enantiomers:
Parameter | Total PZQ | R-Praziquantel | S-Praziquantel |
---|---|---|---|
AUC ∞ (ng h/mL) | 1281.9 | 186.9 | 1035.2 |
C max (ng/mL) | 346.4 | 56.6 | 282.6 |
Half-life (h) | 2.2 | 2.0 | 2.1 |
T max (h) | 3.5 | 3.5 | 3.5 |
This table illustrates the pharmacokinetic parameters of the different enantiomers, indicating that R-PZQ has lower overall exposure compared to the racemic form but provides effective therapeutic outcomes .
Case Studies and Clinical Insights
Recent clinical studies have explored the effectiveness and safety of (R)-PZQ in diverse populations:
- Ethiopian Study : A systematic review indicated that a single dose of 40 mg/kg praziquantel resulted in an overall cure rate of 89.8% among infected individuals, demonstrating high efficacy against S. mansoni and S. haematobium infections .
- Pharmacogenetic Variations : A study involving Rwandan schoolchildren highlighted how genetic variations in drug-metabolizing enzymes affect praziquantel plasma concentrations and treatment outcomes, underscoring the importance of personalized medicine in schistosomiasis treatment .
Q & A
Basic Research Questions
Q. How is (R)-Praziquantel-d11 synthesized and characterized in preclinical research?
- Methodological Answer : Synthesis typically involves deuterium exchange reactions or selective deuteration of the (R)-Praziquantel backbone. Characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium incorporation) and enantiomeric excess. High-performance liquid chromatography (HPLC) with chiral columns ensures separation from (S)-enantiomers . Stability studies under varying pH and temperature conditions are critical to validate shelf-life .
Q. What role does this compound play in studying 5-HT2B receptor partial agonism?
- Methodological Answer : As a deuterated tracer, it enables precise tracking of receptor binding kinetics via radioligand displacement assays (e.g., using [³H]-LSD). Researchers measure EC₅₀ values in HEK293 cells transfected with human 5-HT2B receptors, comparing its efficacy to non-deuterated (R)-Praziquantel to assess isotopic effects on receptor activation .
Q. What analytical techniques are recommended for determining the enantiomeric purity of this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column) with UV detection at 210 nm resolves (R)- and (S)-enantiomers. Capillary electrophoresis (CE) with cyclodextrin-based buffers offers complementary validation. Data interpretation requires calibration against USP reference standards .
Q. How do researchers validate the isotopic integrity of this compound during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with MS fragmentation analysis monitors deuterium loss. Isotopic ratio checks (e.g., d11:d10) ensure no back-exchange occurs. Storage in amber vials under nitrogen minimizes photolytic degradation .
Q. What are the key considerations for designing dose-response studies using this compound in antischistosomal models?
- Methodological Answer : Dose ranges (e.g., 10–200 mg/kg) are selected based on prior ED₅₀ data for non-deuterated Praziquantel. Control groups must include vehicle-treated and (S)-enantiomer cohorts. Parasite burden quantification via egg counts or PCR ensures reproducibility .
Advanced Research Questions
Q. How do researchers address discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart?
- Methodological Answer : Discrepancies often arise from isotopic effects on metabolic enzymes (e.g., CYP3A4). Parallel in vitro microsomal assays quantify deuteration’s impact on clearance rates. Population pharmacokinetic modeling adjusts for inter-study variability in absorption/distribution parameters .
Q. What methodologies are employed to assess the metabolic stability of this compound in hepatic microsome assays?
- Methodological Answer : Incubations with human liver microsomes (HLM) and NADPH cofactors are analyzed via LC-MS/MS. Deuterium’s kinetic isotope effect (KIE) is calculated by comparing t₁/₂ values to non-deuterated controls. Metabolite ID uses MS² fragmentation libraries .
Q. How can in vitro binding affinity data for this compound be reconciled with in vivo efficacy outcomes?
- Methodological Answer : Translational models (e.g., ex vivo receptor occupancy assays in schistosome-infected mice) bridge in vitro IC₅₀ values and in vivo ED₅₀. Pharmacodynamic modeling correlates receptor occupancy with parasite mortality rates, adjusting for plasma protein binding differences .
Q. What computational approaches are utilized to model the interaction between this compound and the 5-HT2B receptor?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in the receptor’s orthosteric site. Molecular dynamics (MD) simulations (GROMACS) assess deuterium’s impact on ligand-receptor hydrogen bonding. Free energy perturbation (FEP) calculations quantify binding affinity changes due to deuteration .
Q. What strategies are effective in minimizing batch-to-batch variability during the synthesis of this compound?
- Methodological Answer : Process optimization includes controlled deuteration conditions (e.g., D₂O solvent, 60°C) and inline FTIR monitoring. Quality control (QC) protocols enforce strict specifications for residual solvents (<0.1%) and enantiomeric excess (>99%). Design of experiments (DoE) identifies critical process parameters (CPPs) affecting yield .
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI Key |
FSVJFNAIGNNGKK-OABFBXGMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.